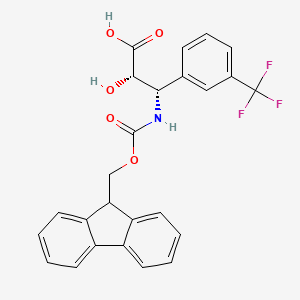

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid

CAS No.: 959581-13-6

Cat. No.: VC2166606

Molecular Formula: C25H20F3NO5

Molecular Weight: 471.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 959581-13-6 |

|---|---|

| Molecular Formula | C25H20F3NO5 |

| Molecular Weight | 471.4 g/mol |

| IUPAC Name | (2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid |

| Standard InChI | InChI=1S/C25H20F3NO5/c26-25(27,28)15-7-5-6-14(12-15)21(22(30)23(31)32)29-24(33)34-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-22,30H,13H2,(H,29,33)(H,31,32)/t21-,22-/m0/s1 |

| Standard InChI Key | VUIBKTYRRWBXET-VXKWHMMOSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC(=CC=C4)C(F)(F)F)[C@@H](C(=O)O)O |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)C(F)(F)F)C(C(=O)O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)C(F)(F)F)C(C(=O)O)O |

Introduction

Structural Characteristics

Molecular Architecture

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid features a complex structure with multiple functional groups arranged around a propanoic acid backbone. This molecule is characterized by:

-

A carboxylic acid group that forms the propanoic acid terminus

-

A hydroxyl group at the C2 position (alpha carbon) with S stereochemistry

-

An amino group at the C3 position, protected by the Fmoc group, also with S stereochemistry

-

A phenyl ring attached to the C3 position

-

A trifluoromethyl (CF₃) group at the meta position (position 3) of the phenyl ring

The incorporation of fluorinated groups significantly affects the biophysical properties of compounds, particularly when incorporated into peptides and amino acid structures . The trifluoromethyl group exerts strong electron-withdrawing effects that alter the electronic distribution across the molecule, influencing both reactivity and binding characteristics.

Stereochemical Configuration

The compound's name designates a specific stereochemical configuration with (2S,3S) notation, indicating S configuration at both chiral centers. This stereochemistry is crucial for determining the three-dimensional structure and potential biological activity of the molecule.

The S configuration at both centers creates a defined spatial arrangement that would significantly influence how this molecule interacts with biological targets, enzymes, or receptors. This stereochemical purity would be essential for applications in pharmaceutical development, where the wrong stereoisomer could have reduced activity or unwanted side effects.

The Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amino function, making this compound particularly suitable for solid-phase peptide synthesis. This group consists of:

-

A 9H-fluorene structure (two benzene rings fused to a five-membered ring)

-

A methoxy linker connecting to a carbonyl group

-

A carbamate linkage to the amino group

The Fmoc group is widely used in peptide chemistry due to its stability under acidic conditions and its ability to be selectively removed under mild basic conditions, typically using piperidine in DMF. This orthogonal protection strategy allows for controlled, stepwise peptide synthesis .

Physical and Chemical Properties

Physical Properties

Based on structurally similar fluorinated amino acid derivatives, several physical properties can be inferred for (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid:

-

Physical state: Likely a crystalline solid at room temperature

-

Solubility: Limited water solubility due to the hydrophobic Fmoc and trifluoromethyl groups; good solubility in organic solvents such as DMF, DMSO, and dichloromethane

-

Hydrophobicity: Significantly enhanced compared to non-fluorinated analogs, similar to the "remarkable enhancement of local hydrophobicity" observed in trifluoromethylthiolated peptides

The trifluoromethyl group contributes substantially to the hydrophobic character of the molecule, a property that can be quantified using chromatographic hydrophobicity index determination methods, as demonstrated for similar fluorinated compounds .

Chemical Reactivity

The chemical reactivity of this compound is determined by its functional groups:

-

Carboxylic acid group: Acidic character with potential for esterification, amide formation, and other carboxylic acid reactions

-

Hydroxyl group: Capable of hydrogen bonding and potential for derivatization through esterification or etherification

-

Fmoc-protected amino group: Stable under acidic conditions but easily cleaved under basic conditions with nucleophiles like piperidine

-

Trifluoromethyl-substituted phenyl ring: Reduced electron density in the aromatic system due to the strong electron-withdrawing effect of the CF₃ group

The presence of the trifluoromethyl group also confers enhanced metabolic stability compared to non-fluorinated analogs, a property frequently exploited in drug design.

Comparative Properties

Table 1 presents a comparison of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid with structurally related compounds:

Synthesis Approaches

Considerations for Stereocontrol

The synthesis of this compound with defined (2S,3S) stereochemistry would require careful control of reaction conditions. Potential strategies include:

-

Use of chiral auxiliaries to direct the stereochemical outcome of key transformations

-

Enzyme-catalyzed transformations that provide high stereoselectivity

-

Asymmetric catalysis using chiral metal complexes or organocatalysts

-

Separation of diastereomers through crystallization or chromatography if stereoselective methods yield mixtures

The gram-scale synthesis of Fmoc-protected trifluoromethylthiolated tyrosine and tryptophan analogs (77-93% yield) suggests that efficient synthetic protocols could potentially be developed for the target compound as well .

Applications in Peptide Chemistry

Enhancing Peptide Properties

As an Fmoc-protected, fluorinated amino acid derivative, the compound has significant potential applications in peptide chemistry:

-

Modulation of hydrophobicity: The incorporation of this building block into peptides would enhance local hydrophobicity, potentially improving membrane permeability or creating specific hydrophobic interaction surfaces .

-

Conformational control: The bulky trifluoromethyl-substituted phenyl ring and the hydroxyl group at the alpha carbon would influence the conformational preferences of peptides, potentially stabilizing specific secondary structures.

-

Metabolic stability: Fluorinated amino acids typically show increased resistance to enzymatic degradation, which could extend the half-life of peptide therapeutics containing this building block.

The search results specifically mention that trifluoromethylthiolated peptides demonstrate "high potential for the rational design of bioactive peptides" due to their enhanced hydrophobicity properties .

Solid-Phase Peptide Synthesis

The Fmoc protection strategy makes this compound compatible with standard solid-phase peptide synthesis (SPPS) protocols:

-

The compound would be coupled to a growing peptide chain using standard coupling reagents (e.g., HBTU, HATU, or DIC/HOBt).

-

The Fmoc group would be selectively removed under basic conditions (typically 20% piperidine in DMF).

-

The hydroxyl group at the alpha carbon might require orthogonal protection (e.g., with a silyl group) during peptide synthesis to prevent unwanted side reactions.

The development of Fmoc-protected trifluoromethylthiolated amino acids for peptide chemistry, as described in the search results, demonstrates the feasibility and interest in incorporating similar fluorinated building blocks into peptides .

Biological and Pharmaceutical Relevance

Structure-Activity Relationships

The specific stereochemistry and substitution pattern of this compound would significantly influence its biological activities:

-

The (2S,3S) configuration creates a defined three-dimensional structure that would affect receptor binding and enzyme interactions.

-

The meta position of the trifluoromethyl group creates a unique electronic distribution and steric environment compared to ortho or para substitution.

-

The hydroxyl group at the alpha carbon provides additional hydrogen bonding capabilities that could enhance target selectivity.

Studies with related fluorinated amino acids have demonstrated that the incorporation of such non-canonical amino acids can significantly alter the pharmacological properties of peptides and peptidomimetics.

Comparative Analysis with Related Compounds

Position Effects of Trifluoromethyl Substitution

The meta position of the trifluoromethyl group in (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid, as compared to the ortho position in (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid, would result in different electronic and steric effects:

Comparison with Other Fluorinated Amino Acids

Table 2: Comparison of key properties between various fluorinated amino acid derivatives:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume